N-ethyl-2,2-dimethoxyethanamine
Overview
Description
“N-ethyl-2,2-dimethoxyethanamine” is a chemical compound with the molecular formula C8H19NO4 . It is also known as “N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine” and "bis (2,2-dimethoxyethyl)amine" . It is a critical intermediate in the synthesis of various raw materials .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the key intermediates in its synthesis is “2,2-dimethoxy-ethylamine”, also known as "Aminoacetaldehyde dimethyl acetal" . This intermediate is used in the preparation of various compounds, including ivabradine hydrochloride, proline analogs, and praziquantel .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C8H19NO4 . The average mass of the molecule is 193.241 Da, and the monoisotopic mass is 193.131409 Da .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it is used as an intermediate in the synthesis of dolutegravir, an anti-HIV drug . The synthesis involves a transamination reaction with 2,2-dimethoxyethanamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C8H19NO4 . The average mass of the molecule is 193.241 Da, and the monoisotopic mass is 193.131409 Da .Scientific Research Applications
1. Synthesis and Organic Chemistry
N-ethyl-2,2-dimethoxyethanamine and its related compounds have been explored for their roles in organic synthesis. For instance, 2,2-Dimethoxyethanamine has been synthesized from vinyl acetate, providing an important intermediate for various organic syntheses. This method offers advantages like easy operation, low cost, and short reaction time (Song, 2011). Additionally, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a derivative of this compound, has been used for synthesizing novel analogs of natural alkaloids (Voievudskyi et al., 2016).
2. Molecular and Conformational Analysis
Ab initio calculations have been utilized to study molecular structures like ethylene glycol and 1,2-dimethoxyethane, which shares a structural similarity with this compound. These studies focus on understanding the energy changes associated with molecular rotations, contributing significantly to molecular design and drug discovery (Murcko & Dipaola, 1992).
3. Electrochemistry and Supercapacitors
Research into 1,2-dimethoxyethane, a related compound to this compound, has shown its utility in electrochemistry. For example, its mixture with ionic liquid has been studied as an electrolyte for supercapacitors, demonstrating increased conductivity and power density, beneficial for high-rate supercapacitor devices (Jänes et al., 2016).
4. Pharmaceutical Applications
This compound and its derivatives have been investigated for their potential pharmaceutical applications. For example, compounds related to this chemical structure have been evaluated for their anti-ulcer activities (Hosokami et al., 1992), as well as for their potential as topoisomerase I targeting agents with antitumor activity (Satyanarayana et al., 2008).
Properties
IUPAC Name |
N-ethyl-2,2-dimethoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-4-7-5-6(8-2)9-3/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDCSJFYZPOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388531 | |
Record name | N-ethyl-2,2-dimethoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-99-4 | |
Record name | N-ethyl-2,2-dimethoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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